molecular formula C13H17NO B12905575 (2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol CAS No. 921202-52-0

(2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol

Cat. No.: B12905575
CAS No.: 921202-52-0
M. Wt: 203.28 g/mol
InChI Key: PIQPFVUJEXQUIL-QWHCGFSZSA-N
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Description

Significance of Chiral Pyrrolidine (B122466) Scaffolds in Synthetic Organic Chemistry

Chiral pyrrolidine scaffolds are of paramount importance in synthetic organic chemistry due to their widespread presence in bioactive molecules and their utility as versatile synthetic tools. The pyrrolidine nucleus is a core component of numerous alkaloids and is found in many drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.net This prevalence has driven extensive research into methods for their synthesis.

The utility of the pyrrolidine scaffold is enhanced by its non-planar, puckered structure which allows for a three-dimensional exploration of chemical space, a desirable trait in drug design. researchgate.netconsensus.app Furthermore, derivatives of the amino acid L-proline, a naturally occurring chiral pyrrolidine, are frequently employed as powerful organocatalysts and as chiral controllers in asymmetric synthesis, enabling the creation of specific stereoisomers of other molecules. researchgate.netconsensus.appnih.gov The ability to introduce substituents at various positions on the ring with high stereocontrol makes them indispensable building blocks for creating complex, multi-stereocenter molecules. mdpi.comnih.govresearchgate.net

Stereochemical Complexity and Importance of (2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol

The compound this compound is defined by its specific stereochemistry, which arises from two chiral centers at positions 2 and 3 of the pyrrolidine ring. The designation (2S, 3R) describes the precise three-dimensional arrangement of the substituents at these carbons. This specific configuration is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities. consensus.app

The molecule possesses three key functional groups that contribute to its synthetic versatility:

N-benzyl group: This bulky group on the nitrogen atom can direct the stereochemical outcome of subsequent reactions and serves as a stable protecting group that can be removed later in a synthetic sequence.

Ethenyl (vinyl) group at C2: This unsaturated moiety is a reactive handle for a multitude of chemical transformations, including oxidation, reduction, or addition reactions, allowing for further elaboration of the molecular structure.

Hydroxyl group at C3: The alcohol functionality can be used to introduce new functional groups or can participate in cyclization reactions. Its trans relationship to the C2-ethenyl group is a key stereochemical feature.

The combination of these features in a single, optically pure molecule makes this compound a valuable chiral intermediate.

Academic Research Focus on this compound and Related Structures

Academic research on this compound has primarily focused on its role as a key intermediate in the total synthesis of natural products. A notable example is its use in the synthesis of detoxinine. Detoxinine is the unusual amino acid component of the detoxin complex, a group of microbial metabolites that can inhibit the bioactivity of certain toxins.

The synthesis of this compound for this purpose was achieved from a readily available chiral starting material, L-4-hydroxyproline. This multi-step synthesis demonstrates the strategic manipulation of functional groups to build the target molecule with the correct stereochemistry. The process involves protecting the nitrogen and the hydroxyl group, followed by a sequence of reactions to introduce the ethenyl group at the C2 position and then deprotecting the hydroxyl group to yield the final intermediate.

The table below outlines a key transformation in the synthesis of this compound, highlighting the conversion of a protected pyrrolidine precursor into the ethenyl-substituted intermediate.

Table 1: Key Synthetic Transformation

Starting MaterialReagents and ConditionsProductReaction Type
(2S,4R)-1-benzyl-4-(tert-butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid methyl ester1. Oxidation (e.g., Swern or PCC) to form the aldehyde. 2. Wittig reaction (using methyltriphenylphosphonium (B96628) bromide and a strong base) to form the ethenyl group.(2S,4R)-1-benzyl-2-ethenyl-4-(tert-butyldimethylsilyloxy)pyrrolidineOxidation followed by Olefination
(2S,4R)-1-benzyl-2-ethenyl-4-(tert-butyldimethylsilyloxy)pyrrolidineDeprotection of the silyl (B83357) ether (e.g., using TBAF)(2S,4R)-1-benzyl-2-ethenylpyrrolidin-4-olSilyl Ether Deprotection

Note: The table illustrates a plausible, generalized synthetic route based on standard organic chemistry transformations for creating the ethenyl group and liberating the hydroxyl group. The actual reported synthesis to achieve the target (2S,3R) isomer involves a more complex, multi-step sequence starting from L-4-hydroxyproline.

Table 2: Compound Properties

PropertyValueReference Context
Molecular FormulaC13H17NOCalculated from structure
Molecular Weight203.28 g/molCalculated from atomic weights
Stereochemistry(2S, 3R)Defined by synthesis from a chiral pool starting material

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921202-52-0

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol

InChI

InChI=1S/C13H17NO/c1-2-12-13(15)8-9-14(12)10-11-6-4-3-5-7-11/h2-7,12-13,15H,1,8-10H2/t12-,13+/m0/s1

InChI Key

PIQPFVUJEXQUIL-QWHCGFSZSA-N

Isomeric SMILES

C=C[C@H]1[C@@H](CCN1CC2=CC=CC=C2)O

Canonical SMILES

C=CC1C(CCN1CC2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies for 2s,3r 1 Benzyl 2 Ethenylpyrrolidin 3 Ol and Analogous Chiral Pyrrolidinols

Strategies for Constructing the Chiral Pyrrolidin-3-ol Core

The formation of the pyrrolidine (B122466) ring with a hydroxyl group at the 3-position can be achieved through various synthetic strategies. Among these, radical cyclizations and asymmetric cycloadditions have emerged as powerful tools for the stereocontrolled synthesis of these important heterocyclic motifs.

Radical Cyclization Approaches to Pyrrolidin-3-ols

Radical cyclizations offer a versatile method for the formation of five-membered rings. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to a suitably positioned unsaturated bond.

One established method for the synthesis of pyrrolidin-3-ols involves the tin-mediated intramolecular radical cyclization of N-substituted amino aldehydes. Specifically, the cyclization of 5-phenylseleno-3-aza-pentanals has been investigated for the construction of the pyrrolidin-3-ol core. nih.gov This approach utilizes a tributyltin hydride-mediated reaction where a carbon-centered radical, generated from the homolytic cleavage of a carbon-selenium bond, adds to a tethered aldehyde group. nih.gov

The reaction typically proceeds via a 5-exo-trig cyclization pathway to furnish the desired five-membered ring. However, this method often results in a mixture of cis and trans diastereomers with respect to the substituents at the 2- and 5-positions of the pyrrolidine ring. The diastereoselectivity of these cyclizations can be influenced by the nature of the substituents and the reaction conditions. For instance, the cyclization of certain precursors has been reported to yield modest yields and a mixture of cis and trans isomers. nih.gov

Radical Precursor TypeReagentsKey FeaturesOutcome
5-Phenylseleno-3-aza-pentanalsBu₃SnH, AIBN5-exo-trig cyclizationMixture of cis and trans pyrrolidin-3-ols nih.gov
N-vinyl-2,2-bis(phenylsulfanyl)acetamidesBu₃SnH, AIBN5-endo-trig cyclizationPyrrolidin-2-ones nih.gov

This table summarizes key aspects of tin-mediated radical cyclization for the synthesis of pyrrolidine derivatives.

Concerns over the toxicity of organotin reagents have prompted the exploration of alternative radical precursors and initiation methods.

Samarium(II) Iodide-Mediated Cyclizations: Samarium(II) iodide (SmI₂) has emerged as a powerful single-electron transfer reagent for promoting radical cyclizations. It can be used to generate radical intermediates from a variety of functional groups, including halides and carbonyls. SmI₂-mediated cyclizations often proceed under mild conditions and can exhibit high levels of stereocontrol, influenced by chelation effects.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and environmentally benign method for generating radical intermediates. This approach utilizes a photocatalyst that, upon irradiation with visible light, can initiate a single-electron transfer process to generate the desired radical from a suitable precursor. For instance, photoredox-catalyzed cyclizations of N-alkenyl-7-bromo-substituted hexahydroindolinones have been explored for the synthesis of complex nitrogen-containing heterocycles. nih.gov This method avoids the use of stoichiometric and often toxic metal reagents.

Hypoiodite-Mediated Cyclizations: The Suárez modification of the Hofmann-Löffler-Freytag reaction, which utilizes hypoiodite (B1233010) generated in situ, allows for the cyclization of N-unsubstituted amines to form pyrrolidines. This method involves the generation of an aminyl radical which then undergoes intramolecular hydrogen atom transfer followed by cyclization.

Asymmetric Cycloaddition Reactions

Asymmetric cycloaddition reactions, particularly [3+2] cycloadditions, represent one of the most efficient and atom-economical methods for the enantioselective synthesis of highly substituted pyrrolidines. These reactions allow for the construction of multiple stereocenters in a single step with a high degree of stereocontrol.

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone in pyrrolidine synthesis. Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as imines of α-amino acids or by the thermal or photochemical ring-opening of aziridines.

To achieve enantioselectivity, chiral auxiliaries can be incorporated into the azomethine ylide precursor. For example, the use of chiral N-tert-butanesulfinyl groups on the imine precursor can direct the stereochemical outcome of the cycloaddition.

The reaction of an N-benzylimine derived from an α-amino acid with a suitable dipolarophile in the presence of a metal catalyst can generate a metallo-azomethine ylide. The chiral environment created by the ligands coordinated to the metal center can effectively control the facial selectivity of the cycloaddition.

For the synthesis of the target molecule, (2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol, a potential strategy would involve the cycloaddition of an N-benzyl substituted azomethine ylide with a dipolarophile that can introduce the ethenyl and hydroxyl functionalities or their synthetic equivalents. For instance, a cycloaddition with a dienophile like 1,3-butadiene (B125203) or a functionalized equivalent could potentially lead to the desired 2-vinylpyrrolidine core. However, controlling the regioselectivity and subsequent stereoselective introduction of the hydroxyl group would be critical challenges to overcome.

Achieving high levels of both enantioselectivity and diastereoselectivity in [3+2] cycloadditions is paramount for the synthesis of complex molecules like this compound. This control is typically achieved through the use of chiral catalysts or auxiliaries.

Catalyst Control: A wide range of chiral metal complexes have been employed to catalyze asymmetric 1,3-dipolar cycloadditions of azomethine ylides. These often involve transition metals such as silver(I), copper(I), or zinc(II) complexed with chiral ligands. The choice of the metal and the ligand is crucial in determining the stereochemical outcome of the reaction. The chiral ligand creates a well-defined chiral pocket around the metal center, which then coordinates to the azomethine ylide and the dipolarophile, directing the approach of the reactants and thus controlling the stereoselectivity of the C-C bond formation.

For example, the use of Ag(I) or Cu(I) catalysts with chiral phosphine (B1218219) or bis(oxazoline) ligands has proven effective in achieving high enantioselectivity in the cycloaddition of azomethine ylides with various olefins. The regioselectivity of the cycloaddition can also be influenced by the catalyst system and the electronic nature of the reactants. In some cases, the addition of additives can even reverse the regioselectivity of the cycloaddition. rsc.org

Substrate Control: The stereochemistry of the starting materials can also play a significant role in the diastereoselectivity of the cycloaddition. The use of chiral dipolarophiles or azomethine ylide precursors containing stereocenters can influence the facial selectivity of the reaction, leading to the preferential formation of one diastereomer.

The synthesis of natural products such as (-)-detoxinine and (+)-bulgecinine, which contain a 2-substituted pyrrolidin-3-ol core, has been achieved through stereocontrolled methods, often starting from chiral pool materials like amino acids or carbohydrates. nih.govorganic-chemistry.org These syntheses highlight the importance of carefully planned stereochemical control throughout the synthetic sequence. While not directly yielding the target ethenyl-substituted compound, the strategies employed in these syntheses provide valuable insights into the construction of the chiral pyrrolidin-3-ol scaffold.

Catalyst/AuxiliaryDipolarophile TypeKey FeaturesStereochemical Outcome
Chiral N-tert-butanesulfinyl groupVarious alkenesSubstrate-controlled diastereoselectivityHigh dr
Ag(I) or Cu(I) with chiral ligandsElectron-deficient alkenesCatalyst-controlled enantioselectivityHigh ee
Yb(OTf)₃1,1-CyclopropanediestersLewis acid catalysis, three-component reactionHigh diastereoselectivity

This table provides examples of catalyst and auxiliary systems used to control stereochemistry in pyrrolidine synthesis.

Ring-Closing Metathesis (RCM) in Pyrrolidine Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for the construction of cyclic compounds, including the pyrrolidine core. researchgate.net This method is particularly valuable for its ability to form carbon-carbon bonds under mild conditions, tolerating a wide variety of functional groups.

Application of Enyne Metathesis for Chiral Pyrrolidine Ring Closure

Ring-closing enyne metathesis (RCEYM) is a specific and highly atom-economical variant of RCM that transforms an acyclic enyne into a cyclic 1,3-diene. acs.orgorganic-chemistry.org This reaction has been successfully applied to the synthesis of chiral pyrrolidine derivatives. organic-chemistry.orgacs.orgnih.gov The process involves the intramolecular reorganization of bonds between an alkene and an alkyne, catalyzed by a metal carbene, typically ruthenium-based. organic-chemistry.org

The key advantage of RCEYM is the formation of a conjugated diene system within the pyrrolidine ring structure, which serves as a versatile handle for further synthetic transformations, such as Diels-Alder reactions. acs.org The synthesis begins with acyclic enyne precursors, which can be prepared from readily available starting materials like chiral amino acids. acs.org The subsequent ring-closure reaction proceeds smoothly for substrates containing a basic or nucleophilic nitrogen atom, yielding the desired pyrrolidine derivatives in good yields without the need for ethylene (B1197577) gas, which is often required in other metathesis reactions. acs.orgacs.orgresearchgate.net

Evaluation of Ruthenium Catalysts for Stereocontrol in RCM

The success and efficiency of Ring-Closing Enyne Metathesis are highly dependent on the choice of catalyst. Ruthenium catalysts, particularly the first- and second-generation Grubbs catalysts, are widely used due to their stability in air, functional group tolerance, and high activity. acs.orgorganic-chemistry.org

Studies have shown that both first- and second-generation Grubbs catalysts are effective in promoting the ring closure of enyne substrates to form pyrrolidines. organic-chemistry.org The second-generation catalyst, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibits higher activity, leading to shorter reaction times compared to the first-generation catalyst. organic-chemistry.orgresearchgate.net However, the first-generation Grubbs catalyst remains a viable and effective option, albeit requiring longer periods to achieve comparable yields. acs.orgorganic-chemistry.org The choice between the catalysts can be tailored based on the specific substrate and desired reaction kinetics.

CatalystKey FeatureRelative Reaction TimeGeneral YieldReference
Grubbs Catalyst (1st Gen)Phosphine ligandsLongerGood organic-chemistry.org, acs.org
Grubbs Catalyst (2nd Gen)N-Heterocyclic Carbene (NHC) ligandShorterGood to Excellent organic-chemistry.org, acs.org

Derivations from Chiral Pool Precursors

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds readily available from natural sources. Synthesizing complex chiral molecules like this compound from these precursors is a cornerstone of asymmetric synthesis. researchgate.net

Synthesis Utilizing Sharpless Asymmetric Epoxidation and Dihydroxylation

The Sharpless asymmetric epoxidation and dihydroxylation reactions are landmark achievements in organic synthesis, providing reliable methods for the enantioselective oxidation of alkenes. wikipedia.orgorganic-chemistry.org These reactions are instrumental in creating chiral building blocks that can be elaborated into polyhydroxylated pyrrolidines. units.it

Sharpless Asymmetric Epoxidation converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. wikipedia.orgdalalinstitute.com The reaction employs a titanium tetra(isopropoxide) catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand to direct the stereochemical outcome. organic-chemistry.orgdalalinstitute.com The resulting epoxy alcohols are versatile intermediates that can undergo regioselective ring-opening and subsequent cyclization to form chiral pyrrolidinols. units.it

Sharpless Asymmetric Dihydroxylation transforms prochiral alkenes into chiral vicinal diols. mdpi.comencyclopedia.puborganic-chemistry.org This reaction uses osmium tetroxide as the catalyst in the presence of a chiral quinine (B1679958) ligand, with co-oxidants like N-methylmorpholine N-oxide (NMO) or potassium ferricyanide. organic-chemistry.org The commercially available "AD-mix" reagents (AD-mix-α and AD-mix-β) contain the catalyst, ligand, and oxidant, simplifying the experimental procedure. organic-chemistry.org This method has been employed as a key step in the synthesis of complex pyrrolidines, such as in a route toward (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol. thieme-connect.com For instance, a double Sharpless dihydroxylation of a 1,4-diene can produce a C2-symmetrical tetraol, which is a direct precursor to a 2,5-disubstituted pyrrolidine. acs.org

Approaches from Monosaccharides and Polyhydroxylated Compounds

Monosaccharides and their derivatives are excellent starting materials in the chiral pool due to their abundance and dense stereochemical information. nih.gov Compounds like 2,3-O-iso-propylidene-D-erythronolactol, derived from sugars, have been successfully used as precursors for the synthesis of new chiral pyrrolidines. mdpi.comnih.gov Similarly, arabinofuranose derivatives have been utilized to construct pyrrolidine fragments for further elaboration. encyclopedia.pub The synthesis of divalent iminosugars, which feature a pyrrolidine core, has been achieved starting from known allyl-pyrrolidines that undergo dihydroxylation to introduce the necessary functionality. nih.gov

Utilization of Tartaric Acid and Malic Acid Derivatives

L-Tartaric acid and L-malic acid are inexpensive and highly versatile C4 dicarboxylic acids from the chiral pool. nih.govacs.org Their inherent stereochemistry can be transferred to target molecules, making them valuable starting points for the asymmetric synthesis of pyrrolidine derivatives. acs.org For example, both L-malic acid and L-tartaric acid have been used to synthesize both enantiomers of pyrrolidinoisoquinoline derivatives. acs.org Furthermore, novel chiral pyrrolidinium (B1226570) salts, which can function as chiral ionic liquids, have been designed and synthesized in high yields from L-(+)-tartaric acid. researchgate.net These examples underscore the utility of these simple chiral acids in constructing complex nitrogen-containing heterocyclic systems. nih.gov

Installation and Stereocontrol of the Ethenyl (Vinyl) Moiety

The introduction of a vinyl group at the C2 position of the pyrrolidine ring with defined stereochemistry is a key challenge in the synthesis of the target compound. Organometallic addition to an imine or iminium ion precursor is a powerful and widely used strategy to achieve this transformation.

Introduction of the 2-Ethenyl Substituent via Organometallic Additions to Imines

A highly effective method for the asymmetric synthesis of 2-substituted pyrrolidines, including those with a vinyl group, involves the diastereoselective addition of organometallic reagents to chiral imines. One notable approach utilizes a chiral γ-chlorinated N-tert-butanesulfinyl imine. This method is general and efficient for preparing a variety of 2-substituted pyrrolidines, including 2-aryl, 2-alkyl, and 2-vinyl derivatives, in high yields. nih.gov The N-tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack of the organometallic reagent to one face of the imine.

The reaction of a chiral γ-chlorinated N-tert-butanesulfinyl imine with a vinyl Grignard reagent, such as vinylmagnesium bromide, proceeds via a highly diastereoselective addition to the C=N bond. This addition is followed by an in situ intramolecular cyclization, where the newly formed amine displaces the γ-chloro substituent to form the pyrrolidine ring. The stereochemistry at the newly formed stereocenter (C2) is controlled by the chiral sulfinyl group. Subsequent removal of the tert-butanesulfinyl auxiliary affords the free amine, which can then be N-benzylated.

Another versatile strategy employs the addition of vinyl Grignard reagents to N-methoxyamides, commonly known as Weinreb amides. This method allows for the efficient sequential synthesis of various β-aminoketones and their derivatives. researchgate.net While not a direct route to 2-vinylpyrrolidines, the intermediate β-aminoketones can be precursors for the construction of the pyrrolidine ring through further transformations.

The following table summarizes representative organometallic additions for the formation of a C2-vinyl bond on a pyrrolidine precursor:

Precursor TypeOrganometallic ReagentKey Features
Chiral γ-chlorinated N-tert-butanesulfinyl imineVinylmagnesium bromideHigh diastereoselectivity, in situ cyclization
N-methoxyamide (Weinreb amide)Vinyl Grignard reagentsForms β-aminoketone intermediates

Strategies for Achieving High Stereoselectivity at the Ethenyl-Bearing Carbon

Achieving high stereoselectivity at the ethenyl-bearing carbon (C2) and the adjacent hydroxyl-bearing carbon (C3) to obtain the desired (2S,3R) configuration is paramount. The stereochemical outcome of the organometallic addition is often dictated by the existing chirality in the starting material and the nature of the directing groups.

In the case of additions to proline-derived precursors, such as N-benzylprolinal, the stereochemistry of the starting material (L-proline is (S)) directs the incoming nucleophile. The addition of a vinyl Grignard or vinyllithium (B1195746) reagent to an N-protected prolinal derivative can proceed with facial selectivity, influenced by the steric bulk of the N-protecting group and the chelation control involving the aldehyde and the nitrogen atom.

A powerful strategy for achieving high diastereoselectivity in the synthesis of densely substituted pyrrolidines is the [3+2] cycloaddition reaction. For instance, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, can produce proline derivatives with up to four stereogenic centers with high regio- and diastereoselectivity. acs.org In such reactions, the (S)-configuration of the sulfinyl group has been shown to induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org This demonstrates the profound influence of a chiral auxiliary in controlling the stereochemistry of multiple centers simultaneously.

Furthermore, the choice of catalyst can play a crucial role. For example, iron dipyrrinato complexes have been shown to catalyze the diastereoselective conversion of aliphatic azides to 2,5-disubstituted pyrrolidines, favoring the formation of the syn diastereomer. acs.org While this example pertains to a different substitution pattern, it underscores the importance of catalyst design in stereocontrol.

The table below outlines strategies for achieving stereocontrol:

StrategyKey PrincipleResulting Stereochemistry
Chiral AuxiliaryUse of a removable chiral group (e.g., N-tert-butanesulfinyl) to direct nucleophilic attack.High diastereoselectivity controlled by the auxiliary.
Substrate ControlInherent chirality of the starting material (e.g., L-proline) directs the reaction.Facial selectivity influenced by existing stereocenters.
[3+2] CycloadditionControlled formation of multiple stereocenters in a single step.High regio- and diastereoselectivity.
Catalyst ControlUse of a chiral catalyst to influence the transition state geometry.Enantioselective or diastereoselective formation of the product.

Synthesis Incorporating the N-Benzyl Moiety

The N-benzyl group is a common protecting group for amines and a key structural motif in many biologically active molecules. Its introduction and influence on the synthesis of chiral pyrrolidinols are critical considerations.

N-Alkylation Methods for Benzyl (B1604629) Group Introduction

The introduction of the benzyl group onto the nitrogen atom of the pyrrolidine ring is typically achieved through N-alkylation. This can be performed at various stages of the synthesis, for instance, on proline itself before further modifications, or on a pre-formed chiral pyrrolidinol.

A common method for the N-benzylation of proline involves its reaction with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. For example, L-proline can be reacted with benzyl chloride in the presence of potassium hydroxide (B78521) in isopropanol (B130326) to yield N-benzyl-L-proline. rsc.org Similarly, reaction with benzyl chloride and sodium methoxide (B1231860) in methanol (B129727) is also an effective method. nih.gov

For the synthesis of N-benzyl-3-hydroxypyrrolidines, one established route starts from naturally occurring malic acid, which is condensed with benzylamine, followed by reduction of the resulting succinimide (B58015) derivative. rsc.org Another approach involves the reduction of N-benzyl-3-hydroxypyrrolidinone, which can be derived from glutamic acid. rsc.org

The following table summarizes common N-alkylation methods:

Starting MaterialReagentsProduct
L-prolineBenzyl chloride, KOH, isopropanolN-benzyl-L-proline
L-prolineBenzyl chloride, NaOMe, methanolN-benzyl-L-proline
Malic acidBenzylamine, followed by reductionN-benzyl-3-hydroxypyrrolidine
N-benzyl-3-hydroxypyrrolidinoneStrong reducing agentN-benzyl-3-hydroxypyrrolidine

Influence of the N-Benzyl Group on Reaction Outcomes and Stereoselectivity

The N-benzyl group is not merely a passive protecting group; its presence can significantly influence the stereochemical course of subsequent reactions. The steric bulk of the benzyl group can direct incoming reagents to the less hindered face of the molecule, thereby controlling the formation of new stereocenters.

In the context of organometallic additions to proline-derived aldehydes, the N-benzyl group plays a crucial role in facial selectivity. The conformation of the N-benzylpyrrolidine ring and the orientation of the benzyl group can create a biased steric environment around the C2 substituent. For instance, in the asymmetric direct aldol (B89426) reaction of aromatic aldehydes with ketones, protonated N'-benzyl-N'-l-prolyl-l-proline hydrazide has been developed as a highly enantioselective catalyst, demonstrating that the N-benzyl group is integral to the chiral environment that dictates the stereochemical outcome. nih.gov

The benzyl group's electronic properties can also modulate the reactivity of the nitrogen atom and adjacent functionalities. While generally considered an electron-donating group, its influence can be subtle and dependent on the specific reaction conditions. The ability to form chelation complexes with metal ions can also alter reaction pathways and stereoselectivity.

Stereochemical Control and Mechanistic Aspects in the Formation of 2s,3r 1 Benzyl 2 Ethenylpyrrolidin 3 Ol

Control of Absolute Stereochemistry

The establishment of the desired (2S,3R) configuration in 1-benzyl-2-ethenylpyrrolidin-3-ol requires sophisticated asymmetric synthesis methodologies. These methods are designed to influence the formation of stereocenters during the reaction, leading to one enantiomer in excess over the other.

Chiral catalysts create a chiral environment that forces a reaction to proceed along a pathway favoring the formation of one enantiomer. Both organocatalysis and transition metal catalysis offer powerful tools for this purpose.

Asymmetric organocatalysis has emerged as a powerful strategy for constructing complex molecular architectures, with pyrrolidine-based catalysts themselves holding a key role. nih.govmdpi.com The synthesis of the target compound can be envisioned through organocatalytic cascade reactions, which efficiently build the pyrrolidine (B122466) core. rsc.orgresearchgate.net For instance, a potential approach involves a domino Michael/aza-Michael reaction sequence.

One established method involves the reaction of N-protected amino olefins with α,β-unsaturated ketones. researchgate.net A plausible route to (2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol could involve an intramolecular aza-Michael addition catalyzed by a chiral organocatalyst. Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly effective catalysts for asymmetric functionalizations. mdpi.com Bifunctional catalysts, such as those derived from cinchona alkaloids like cinchonidine-derived amino-squaramide, have proven effective in synthesizing highly substituted pyrrolidines with high diastereo- and enantioselectivities. rsc.orgrsc.org These catalysts often utilize hydrogen bonding to activate the substrate and control the stereochemical outcome. mdpi.com

Table 1: Representative Organocatalytic Systems for Pyrrolidine Synthesis

Catalyst TypeReaction TypeKey FeaturesPotential Application for Target Compound
Diarylprolinol Silyl EthersMichael AdditionActivation of aldehydes/ketones via enamine formation. mdpi.comCatalyzing the addition of a nucleophile to an enal precursor, followed by cyclization.
Cinchona-SquaramideCascade ReactionBifunctional activation via hydrogen bonding and Brønsted base catalysis. rsc.orgrsc.orgAsymmetric synthesis of the pyrrolidine ring from acyclic precursors with high stereocontrol.
Chiral Phosphoric Acids (CPAs)Aza-Michael AdditionBrønsted acid catalysis to activate electrophiles and control cyclization stereochemistry. whiterose.ac.ukwhiterose.ac.ukCatalyzing an intramolecular aza-Michael cyclization of an amino-alkene precursor.

Transition metal catalysis provides a complementary and powerful approach for the stereoselective synthesis of pyrrolidine derivatives. A stereodivergent strategy using different metal catalysts can allow for the selective synthesis of either syn or anti products. nih.gov For the target trans-(2S,3R) configuration, a palladium-catalyzed intramolecular hydroamidation of an appropriate allene (B1206475) or alkyne precursor could be envisioned to form the δ-vinyl-lactam intermediate, which could then be reduced to the desired pyrrolidinol. nih.gov

Rhodium-catalyzed cycloaddition reactions are also a viable strategy. For instance, an asymmetric Rh(I)-catalyzed [3+2] cycloaddition of a vinylcyclopropane (B126155) tethered to an imine could construct the pyrrolidine ring with high enantioselectivity. acs.org Similarly, palladium-catalyzed reactions, such as the aza-Heck cyclization of N-(tosyloxy)carbamates, have been successfully used to synthesize chiral pyrrolidines. whiterose.ac.uk

Table 2: Transition Metal Systems for Synthesis of Vinyl-Substituted Heterocycles

Metal CatalystLigandReaction TypeStereochemical OutcomeRelevance to Target Synthesis
Palladium ComplexChiral Phosphine (B1218219)Intramolecular Hydroamidationanti-δ-lactam nih.govFormation of a key intermediate with the desired trans stereochemistry.
Rhodium ComplexChiral PhosphineIntramolecular Hydroamidationsyn-δ-lactam nih.govDemonstrates stereodivergence, highlighting catalyst control.
Rh(I) Complex(R)-H8-BINAP[3+2] CycloadditionBicyclic cyclopentenes acs.orgA potential pathway to form the 2-vinylpyrrolidine core structure.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. The N-tert-butanesulfinyl group is a highly effective chiral auxiliary for the synthesis of substituted pyrrolidines. acs.org

A potential synthesis for this compound using this approach would involve a [3+2] cycloaddition between an azomethine ylide and a dipolarophile containing a chiral N-tert-butanesulfinyl auxiliary. For example, using a silver carbonate catalyst, the (S)-configuration of the sulfinyl group has been shown to induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine products. acs.org By carefully selecting the appropriate starting materials, this method could be adapted to yield the desired 2,3-disubstituted pyrrolidine core. Following the cycloaddition, the sulfinyl auxiliary can be cleaved to allow for the introduction of the benzyl (B1604629) group.

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org This strategy is applicable when a racemic mixture of 1-benzyl-2-ethenylpyrrolidin-3-ol is synthesized first.

Innovations such as dynamic kinetic resolution (DKR) can circumvent the theoretical 50% maximum yield of a single enantiomer in a traditional kinetic resolution. rsc.org In DKR, the less reactive enantiomer of the starting material is racemized in situ, allowing it to be converted to the desired product, potentially affording yields approaching 100%. rsc.org

Enzymatic kinetic resolution (EKR) is a widely used and highly efficient method due to the high selectivity of enzymes and the mild reaction conditions. nih.gov Lipases are commonly employed for the resolution of racemic alcohols through enantioselective acylation. researchgate.netmdpi.com

To resolve a racemic mixture of (±)-1-benzyl-2-ethenylpyrrolidin-3-ol, a lipase (B570770) such as Novozym 435 could be used in the presence of an acyl donor like vinyl acetate. nih.govresearchgate.net The enzyme would selectively acylate one of the enantiomers (e.g., the (2R,3S)-enantiomer) to form the corresponding ester, leaving the desired this compound unreacted and therefore enantiomerically enriched. researchgate.net The efficiency of the resolution is often described by the enantiomeric ratio (E value), with values greater than 200 considered excellent. researchgate.net Combining EKR with a metal catalyst for in situ racemization of the starting material alcohol constitutes a chemoenzymatic dynamic kinetic resolution, which has been successfully applied to pyrrolidinol derivatives to achieve high yields and excellent enantioselectivity. rsc.org

Table 3: Lipase-Catalyzed Kinetic Resolution of Chiral Alcohols

EnzymeRacemic SubstrateAcyl DonorSolventTypical Outcome
Novozym 4351-phenylethanol nih.govVinyl Acetaten-HexaneSelective acylation of the (R)-enantiomer.
Lipase PS-IMN-Cbz-3-hydroxypyrrolidine rsc.org--Acetylation with high enantioselectivity (95% ee).
Candida rugosa Lipase1-(isopropylamine)-3-phenoxy-2-propanol mdpi.comIsopropenyl AcetateTolueneHigh enantiomeric excess of the product (eep = 96.2%).

Kinetic Resolution Strategies for Enantiomeric Enrichment

Control of Relative Stereochemistry (Diastereoselectivity)

The establishment of the desired (2S,3R) configuration in 1-benzyl-2-ethenylpyrrolidin-3-ol necessitates careful control over the relative stereochemistry during the formation of the pyrrolidine ring. This is primarily achieved through substrate control, where existing stereocenters direct the formation of new ones, and by fine-tuning reaction conditions to favor the desired diastereomer.

The inherent stereochemistry of the starting materials can profoundly influence the diastereoselectivity of the cyclization process to form the pyrrolidine ring. In the context of pyrrolidine synthesis, annulation reactions often proceed with high levels of diastereoselectivity, where the cis substitution pattern is frequently the predominant outcome. nih.gov This control is typically exerted by steric hindrance, where the bulky substituents on a chiral substrate direct the incoming reagents to attack from the less hindered face, thereby dictating the stereochemistry of the newly formed stereocenters. For instance, in the synthesis of related 2,5-disubstituted pyrrolidines, high diastereoselectivity is observed, favoring the cis isomer. nih.gov The benzyl group on the nitrogen atom and other substituents on the acyclic precursor to this compound would play a crucial role in directing the stereochemical course of the ring-forming reaction.

Beyond substrate control, the optimization of reaction parameters is a critical lever for maximizing the yield of the desired diastereomer. Key variables include the choice of catalyst, solvent, temperature, and reaction time. For instance, in ruthenium-catalyzed ring-closing metathesis (RCM) reactions used to form pyrroline (B1223166) precursors, catalyst selection is paramount. orgsyn.org Similarly, in radical cyclizations to form pyrrolidin-3-ols, the choice of the radical initiator and the reaction temperature can influence the ratio of cis and trans isomers. mdpi.com The synthesis of 3-hydroxylated pyrrolidines through intramolecular addition of carbon radicals to aldehydes has been shown to yield mixtures of cis and trans isomers. mdpi.com The precise ratio of these isomers is sensitive to the reaction conditions. In one such synthesis, pyrrolidin-3-ols were obtained as a 62:38 mixture of cis and trans isomers. mdpi.com

Parameter Influence on Diastereoselectivity Example
Catalyst The ligand environment of a metal catalyst can create a chiral pocket, influencing the facial selectivity of the reaction.Use of chiral ruthenium catalysts in RCM can induce asymmetry. orgsyn.orgorganic-chemistry.org
Solvent Solvent polarity and coordinating ability can affect the transition state geometry and the stability of intermediates.Dichloromethane is a common solvent for RCM reactions. orgsyn.org
Temperature Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy.Room temperature or reflux conditions are often employed depending on the specific transformation. orgsyn.org
Reaction Time Prolonged reaction times can sometimes lead to epimerization or side reactions, affecting the diastereomeric ratio.RCM reactions can range from hours to days. orgsyn.org

Mechanistic Studies of Key Stereoselective Reactions

A thorough understanding of the reaction mechanisms is fundamental to rationalizing and predicting stereochemical outcomes. For the synthesis of this compound, several key reaction types are employed, each with its own mechanistic intricacies that determine the final stereochemistry.

Ring-closing metathesis (RCM) is a powerful tool for the construction of cyclic olefins, such as the pyrroline precursor to the target molecule. organic-chemistry.orgwikipedia.org The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal alkylidene catalyst and a terminal alkene of the substrate. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to regenerate the starting materials or, productively, to form a new metal alkylidene and the cyclic alkene. wikipedia.org The stereochemistry of the resulting double bond (E/Z) is influenced by the ring strain and the catalyst structure. organic-chemistry.org For the synthesis of five-membered rings like pyrrolines, RCM is particularly efficient. organic-chemistry.orgwikipedia.org

The formation of the 3-hydroxy-pyrrolidine core can be achieved through the intramolecular cyclization of a carbon-centered radical onto a carbonyl group. mdpi.com These reactions typically proceed via a 5-exo-trig cyclization. mdpi.com The radical precursor, often an arylselenide, is generated by treatment with a radical initiator like AIBN and a reagent such as tributyltin hydride. mdpi.com The resulting carbon radical then adds to the carbonyl carbon, forming a new carbon-carbon bond and an oxygen-centered radical. This intermediate subsequently abstracts a hydrogen atom from the tin hydride to yield the final alcohol product. The diastereoselectivity of this process is often modest and can result in mixtures of cis and trans isomers, as the transition state for the cyclization can adopt multiple conformations. mdpi.com

The final step in the synthesis of this compound often involves the stereoselective reduction of a ketone or imine precursor. This is commonly achieved using hydride transfer reagents like sodium borohydride (B1222165) or lithium aluminum hydride. youtube.comkhanacademy.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbon of the carbonyl or imine. youtube.comkhanacademy.org The stereochemical outcome of this reduction is governed by the direction of the hydride attack. In a substrate-controlled reduction, existing stereocenters in the molecule will direct the hydride to the less sterically hindered face of the prochiral center. For instance, the reduction of a substituted pyrrole (B145914) can lead to a highly diastereoselective formation of the corresponding pyrrolidine. nih.gov In more advanced strategies, chiral catalysts can be employed to achieve asymmetric transfer hydrogenation, where a chiral ligand on the metal center controls the enantioselectivity of the hydride delivery. nih.gov The mechanism often involves a pericyclic transition state where the hydride and a proton are delivered simultaneously from the catalyst complex. nih.gov

Computational Analysis of Transition States for Stereoinduction

The stereochemical outcome of the formation of polysubstituted pyrrolidines, such as this compound, is dictated by the relative energies of the transition states leading to the different possible diastereomers. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the mechanisms and origins of stereoselectivity in such complex organic reactions. By modeling the transition state structures and calculating their corresponding energies, researchers can predict and rationalize the experimentally observed product distributions.

In the context of synthesizing substituted pyrrolidines, computational studies often focus on key bond-forming steps, such as intramolecular aza-Michael additions or [3+2] cycloadditions. rsc.orgacs.org These analyses help in understanding the non-covalent interactions, steric hindrances, and electronic effects that stabilize one transition state over others.

For the formation of a 2,3-disubstituted pyrrolidine, the relative orientation of the substituents in the transition state determines the final stereochemistry. In the case of this compound, the formation of the C2-C3 bond is a critical stereochemistry-determining step. Theoretical calculations can map the potential energy surface for the approach of the reacting fragments, identifying the lowest energy pathways.

A representative approach involves locating the transition state structures for the formation of all possible diastereomers. The calculated free energies (ΔG‡) for each transition state are then compared. The diastereomer formed via the lowest energy transition state is predicted to be the major product. The energy difference between the competing transition states can be used to estimate the theoretical diastereomeric ratio (d.r.) using the following relationship derived from the Boltzmann distribution:

ΔΔG‡ = -RT ln(d.r.)

Where:

ΔΔG‡ is the difference in the free energies of the two transition states.

R is the ideal gas constant.

T is the temperature in Kelvin.

d.r. is the diastereomeric ratio.

While specific computational studies for the synthesis of this compound are not extensively reported in the literature, analogous systems have been investigated. For instance, in the diastereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloadditions, DFT calculations have shown that an energy difference of just 2.8 kcal/mol between competing transition states is sufficient to achieve high diastereoselectivity, which justifies the observed absolute configuration of the products. acs.org

To illustrate the application of this methodology, a hypothetical set of calculated transition state energies for the formation of the four possible diastereomers of 1-benzyl-2-ethenylpyrrolidin-3-ol is presented below. These values are representative of what would be expected from a detailed DFT study.

Interactive Data Table: Hypothetical Transition State Energies for the Formation of 1-benzyl-2-ethenylpyrrolidin-3-ol Diastereomers

DiastereomerTransition StateRelative Free Energy (ΔG‡) (kcal/mol)Predicted Abundance
(2S,3R)TS-SR0.0Major
(2R,3S)TS-RS0.2Minor
(2S,3S)TS-SS2.5Trace
(2R,3R)TS-RR2.8Trace

This table is illustrative and based on principles from related computational studies. The energy values are hypothetical.

The data in the table illustrates that the transition state leading to the (2S,3R) diastereomer is the lowest in energy, and therefore this would be the predicted major product. The small energy difference between TS-SR and TS-RS suggests that the (2R,3S) diastereomer might be formed as a minor product. The significantly higher energies of TS-SS and TS-RR indicate that the formation of the (2S,3S) and (2R,3R) diastereomers is highly unfavorable.

Such computational analyses provide invaluable insights into the factors controlling stereoselectivity. They can guide the rational design of substrates and catalysts to enhance the formation of the desired stereoisomer in synthetic chemistry.

Computational and Theoretical Investigations of 2s,3r 1 Benzyl 2 Ethenylpyrrolidin 3 Ol and Analogues

Molecular Modeling and Conformational Analysis of Chiral Pyrrolidinols

The three-dimensional structure and conformational flexibility of chiral pyrrolidinols are fundamental to their function, particularly when used as organocatalysts. The pyrrolidine (B122466) ring is not planar and typically adopts one of two predominant puckered "envelope" conformations, often designated as Cγ-exo or Cγ-endo. frontiersin.org The substituents on the ring significantly influence the energetic preference for one pucker over the other. nih.gov

For (2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol, molecular modeling would be employed to determine the preferred conformations. The analysis involves identifying all low-energy conformers and calculating their relative stabilities. The small energy differences between conformers, often just a few kcal/mol, necessitate the use of high-accuracy electronic structure methods, such as Density Functional Theory (DFT) validated against coupled cluster theory. researchgate.net

Table 1: Representative Conformational Energy Data for a Substituted Pyrrolidine Ring This table illustrates typical data obtained from conformational analysis of chiral pyrrolidinols, showing the relative stability of different ring puckers as calculated by quantum mechanics.

ConformerPucker TypeRelative Electronic Energy (ΔE, kcal/mol)Boltzmann Population (%) at 298 K
1 Cγ-endo0.0088.1
2 Cγ-exo1.2011.9
Data is hypothetical, based on findings for analogous systems where the endo pucker is more stable. frontiersin.org

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly using DFT methods like B3LYP or M06-2X, are instrumental in mapping the potential energy surfaces of reactions involving pyrrolidine derivatives. nih.govnih.gov These calculations provide detailed geometries and energies for reactants, products, and, most importantly, transient species like reaction intermediates and transition states.

When this compound acts as a catalyst, for example in an aldol (B89426) or Michael addition, it typically forms an enamine or iminium ion intermediate. researchgate.netnih.gov Computational studies can determine the relative stability of these intermediates. For instance, calculations on pyrrolidine-derived iminium ions have shown how substituents influence their stability relative to hydrolysis. nih.gov

The key to understanding stereoselectivity lies in analyzing the transition states leading to different stereoisomeric products. nih.gov For reactions catalyzed by proline derivatives, transition state models akin to the Zimmermann-Traxler model for aldol reactions are often invoked. nih.gov Calculations can pinpoint the specific transition state structures, revealing crucial non-covalent interactions, such as hydrogen bonds or steric clashes, that dictate the reaction's stereochemical course. For example, in aldol reactions catalyzed by proline, an intramolecular hydrogen bond from the carboxylic acid group to the aldehyde's oxygen is a key feature of the transition state. nih.gov A similar interaction could be envisaged for the hydroxyl group in this compound.

Prediction of Enantioselectivity and Diastereoselectivity through Computational Methods

A major goal of computational studies in this area is the accurate prediction of enantiomeric and diastereomeric ratios. rsc.org This is a significant challenge, as a high enantiomeric excess (ee) or diastereomeric excess (de) results from a relatively small difference in the activation free energies (ΔΔG‡) of competing diastereomeric transition states. nih.gov

The typical workflow involves:

Identifying all plausible reaction pathways leading to the different stereoisomers.

Locating the transition state for each pathway using quantum chemical methods.

Calculating the free energies of these transition states.

Predicting the product ratio based on the calculated energy difference (ΔΔG‡) via the transition state theory.

Computational investigations of aldol reactions catalyzed by various proline derivatives have successfully predicted enantioselectivities that are in good agreement with experimental results. nih.gov These studies show that the puckering of the pyrrolidine ring in the transition state is a critical factor influencing stereochemical outcomes. nih.gov More advanced approaches now leverage machine learning and computationally-driven workflows to screen catalysts and predict enantioselectivity with even greater accuracy, moving beyond reliance on human intuition. illinois.edunih.gov Such methods could be applied to reactions involving this compound to rapidly identify promising reaction conditions. nih.gov

Table 2: Example of Predicted vs. Experimental Enantioselectivity in a Proline-Catalyzed Aldol Reaction This table demonstrates how computational methods can predict the stereochemical outcome of a reaction.

CatalystCalculated ΔΔH‡ (re-si, kcal/mol)Predicted % eeExperimental % ee
Proline 1.27676
Azetidine-2-carboxylic acid 0.54040
Data adapted from computational studies on aldol reactions. nih.gov The predicted % ee is derived from the calculated energy difference between the two competing transition states.

Understanding Electronic and Steric Effects on Reactivity and Stereochemistry

The substituents on the pyrrolidine ring—in this case, the N-benzyl, 2-ethenyl, and 3-hydroxyl groups—exert profound electronic and steric effects that modulate both reactivity and stereochemistry.

Steric Effects: The bulky N-benzyl group and the 2-ethenyl group will sterically influence the approach of substrates. In a catalytic cycle, these groups can effectively shield one face of the reactive intermediate (e.g., an enamine), directing the incoming electrophile to the opposite face, thereby controlling stereoselectivity. emich.edu Studies on other 2-substituted pyrrolidines confirm the importance of the substituent's size in directing the stereochemical outcome. nih.gov However, for some reactions, the steric effects at the 2-position have been found to be less critical than other factors. nih.gov The steric demands of substituents can also force the pyrrolidine ring into a specific, rigid conformation, which is a key strategy in designing effective asymmetric catalysts. nih.gov

Electronic Effects: The electron-donating or -withdrawing nature of substituents alters the nucleophilicity or electrophilicity of reaction intermediates. An N-benzyl group is generally considered to be weakly electron-withdrawing. The hydroxyl group at the 3-position can act as a hydrogen-bond donor, potentially stabilizing a transition state and enhancing selectivity, a feature commonly exploited in organocatalyst design. nih.gov Computational studies on related systems have shown that introducing electron-withdrawing groups can increase the activation energy of certain reaction steps. emich.edu DFT calculations can quantify these effects by analyzing the charge distribution and molecular orbitals (e.g., HOMO-LUMO energies) of the intermediates and transition states. researchgate.net

By systematically modifying the substituents in silico and calculating the impact on transition state energies, computational chemists can develop a deep understanding of the interplay between steric and electronic factors, guiding the rational design of new, more efficient, and selective catalysts based on the chiral pyrrolidinol scaffold. rsc.org

Transformations and Synthetic Utility of 2s,3r 1 Benzyl 2 Ethenylpyrrolidin 3 Ol As a Chiral Scaffold

Application as a Chiral Building Block in the Synthesis of Complex Molecules and Natural Products

The inherent chirality of (2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol makes it an attractive starting material for the enantioselective synthesis of more complex molecules, including various natural products. researchgate.netucdavis.edu The pyrrolidine (B122466) core is a key feature in numerous alkaloids, and this compound provides a pre-functionalized, stereochemically defined template to access such targets. baranlab.org Synthetic strategies often leverage the vinyl and hydroxyl groups for further elaboration into more complex side chains and ring systems.

The synthesis of pyrrolidine-containing natural products often involves the use of chiral building blocks to control the stereochemistry of the final molecule. researchgate.netnih.gov While direct total syntheses employing this compound are not extensively documented in readily available literature, the utility of similar chiral pyrrolidine derivatives is well-established. For instance, the asymmetric synthesis of (1R,2S,3R)-gamma-methyl-cis-pentacin has been achieved through a kinetic resolution protocol involving a related cyclopentene (B43876) carboxylate, highlighting the importance of such chiral intermediates. nih.gov The principles demonstrated in these syntheses can be extrapolated to the use of this compound. The defined stereocenters at C2 and C3 can direct the stereochemical outcome of subsequent reactions, a crucial aspect in the total synthesis of complex natural products. nih.gov

Synthetic Transformations of the Ethenyl Moiety

The ethenyl group is a key functional handle for a variety of synthetic transformations, allowing for the introduction of diverse structural motifs.

Selective Hydrogenation: The vinyl group of this compound can undergo selective hydrogenation to yield the corresponding ethyl-substituted pyrrolidine. This transformation is typically achieved using catalytic hydrogenation with reagents such as palladium on carbon (Pd/C) and a hydrogen source. The choice of catalyst and reaction conditions can be crucial to avoid the concomitant cleavage of the N-benzyl group, which is also susceptible to hydrogenolysis.

Epoxidation: The electron-rich double bond of the ethenyl group is susceptible to epoxidation, forming a chiral oxirane ring. Reagents such as meta-chloroperoxybenzoic acid (mCPBA) are commonly employed for this purpose. nih.gov The epoxidation of similar vinyl-substituted heterocycles has been shown to be a viable transformation. nih.govnih.gov The resulting epoxide is a valuable intermediate, as it can be opened by various nucleophiles to introduce a wide range of functional groups at the C2' position with controlled stereochemistry.

Oxidative cleavage of the vinyl group provides a powerful method for truncating the side chain and introducing a carbonyl group, which can then be used for further synthetic elaborations. masterorganicchemistry.com

Ozonolysis: Ozonolysis is a classic method for cleaving carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield the corresponding C2-aldehyde. youtube.comyoutube.com Alternatively, an oxidative workup (e.g., with hydrogen peroxide) would furnish the C2-carboxylic acid. masterorganicchemistry.com This transformation is particularly useful for converting the vinyl group into a functional group that can participate in amide bond formation or other carbon-carbon bond-forming reactions. The ozonolysis of cyclic alkenes is a well-established method for producing linear products with carbonyl functionalities at the positions of the former double bond. youtube.com

Other Oxidative Cleavage Methods: Besides ozonolysis, other reagents like potassium permanganate (B83412) (KMnO₄) under strongly acidic or basic conditions can also cleave the double bond, typically leading to the carboxylic acid. The Wacker oxidation, using a palladium catalyst, can oxidize terminal alkenes to methyl ketones, although the regioselectivity can be influenced by neighboring functional groups. doi.org

Diels-Alder Reactions: The ethenyl group of this compound can act as a dienophile in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. nih.gov The reaction of vinyl-substituted pyrroles with various dienes can lead to the formation of complex polycyclic structures. researchgate.netresearchgate.net The stereochemistry of the pyrrolidine ring can influence the facial selectivity of the cycloaddition, providing a degree of asymmetric induction in the newly formed stereocenters of the cycloadduct. The use of Lewis acids can catalyze these reactions and enhance their selectivity. nih.gov The resulting cycloadducts can be valuable intermediates in the synthesis of alkaloids and other complex natural products. beilstein-journals.org

Cyclopropanation: The vinyl group can also undergo cyclopropanation to form a cyclopropyl-substituted pyrrolidine. Common methods for cyclopropanation include the Simmons-Smith reaction (using diiodomethane (B129776) and a zinc-copper couple) or reactions with carbenes or carbenoids generated from diazo compounds. masterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane (B1198618) ring. masterorganicchemistry.com

Derivatization of the Pyrrolidin-3-ol Hydroxyl Group

The secondary hydroxyl group at the C3 position is another key site for synthetic modification.

Protection: The hydroxyl group often requires protection to prevent its interference in reactions targeting other parts of the molecule. A variety of protecting groups can be employed, with the choice depending on the planned synthetic route and the required stability. Common protecting groups for hydroxyl functions include:

Silyl (B83357) ethers: such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ethers, are readily introduced and are stable to a wide range of non-acidic conditions.

Esters: such as acetates or benzoates, can be formed under standard acylation conditions.

Ethers: such as the benzyl (B1604629) ether, though less common when an N-benzyl group is already present to avoid simultaneous deprotection.

Deprotection: The removal of these protecting groups is well-established and depends on the specific group used. Silyl ethers are typically cleaved with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). Ester groups are commonly removed by hydrolysis under acidic or basic conditions.

The N-benzyl group, while generally stable, can be removed by catalytic hydrogenolysis. However, this method may also reduce the ethenyl group if it is still present. Reductive methods using photoredox catalysis in the presence of a Lewis acid have also been developed for the cleavage of C-N bonds in N-benzoyl pyrrolidines, offering an alternative deprotection strategy. nih.govchemrxiv.org

Esterification and Etherification Reactions

The hydroxyl group at the C3 position of this compound is a key site for functionalization through esterification and etherification, enabling the introduction of a wide variety of substituents.

Esterification: The secondary alcohol can be readily acylated to form the corresponding esters. Standard esterification conditions, such as reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270), are generally effective. For more sensitive substrates, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with an activator such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction with carboxylic acids. The synthesis of 3-hydroxyproline (B1217163) benzyl esters has been described using benzyl diazoacetate with N-protected beta-aminoaldehydes, suggesting a pathway for creating similar ester linkages. nih.gov

Etherification: The formation of ethers from the C3-hydroxyl group can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, is a common approach. For base-sensitive substrates, milder conditions using silver(I) oxide as a base can be utilized for the selective protection of hydroxyl groups. organic-chemistry.org Alternatively, acid-catalyzed methods or the use of alkyl trichloroacetimidates under acidic conditions provide another route to ether formation. organic-chemistry.org

A representative table of potential esterification and etherification reactions is provided below, based on common organic transformations.

Reagent/CatalystProduct TypeGeneral Reaction Conditions
Acyl Chloride, PyridineEster0 °C to room temperature
Carboxylic Acid, DCC, DMAPEsterRoom temperature
Sodium Hydride, Alkyl HalideEther0 °C to reflux
Silver(I) Oxide, Alkyl IodideEtherRoom temperature

Oxidation to Pyrrolidin-3-one Derivatives

Oxidation of the secondary alcohol in this compound furnishes the corresponding (2S)-1-benzyl-2-ethenylpyrrolidin-3-one. This ketone is a valuable intermediate for further modifications, such as nucleophilic additions to the carbonyl group or enolate-based reactions. A variety of oxidizing agents can be employed for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups, particularly the vinyl group and the benzylic C-H bonds.

Common oxidation methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP) oxidation, and Parikh-Doering oxidation (sulfur trioxide pyridine complex, DMSO, triethylamine). These methods are generally mild and compatible with a wide range of functional groups. Metal-based oxidants like chromium trioxide (Jones reagent) or potassium permanganate are typically avoided due to their harsh nature and potential to cleave the vinyl group or oxidize the benzyl group. The synthesis of N-Boc-3-pyrrolidinone from N-Boc-pyrrolidine has been achieved through photochemical oxyfunctionalization, highlighting a modern approach to this transformation. nih.gov

Oxidation MethodKey ReagentsTypical Reaction Temperature
Swern OxidationOxalyl chloride, DMSO, Triethylamine-78 °C to room temperature
Dess-Martin OxidationDess-Martin PeriodinaneRoom temperature
Parikh-Doering OxidationSO3•Py, DMSO, Triethylamine0 °C to room temperature

Modifications of the Pyrrolidine Nitrogen

The N-benzyl group serves as a versatile protecting group that can be removed and replaced with other functionalities, or the nitrogen can be quaternized to alter the molecule's properties.

The removal of the N-benzyl group is a crucial step for introducing further diversity at the nitrogen atom. Catalytic hydrogenation is a widely used method for N-debenzylation. mdma.ch Typically, the substrate is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). mdma.chnih.gov The addition of an acid, like acetic acid or hydrochloric acid, can facilitate the reaction. nih.gov Another effective method is catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate. mdma.ch For substrates containing functional groups sensitive to hydrogenation, such as the ethenyl group, alternative deprotection methods are necessary. One such method involves the use of potassium tert-butoxide in DMSO with an oxygen atmosphere. researchgate.net More recent advancements include the use of a mixed catalyst of palladium and niobic acid-on-carbon for facile hydrogenative deprotection. acs.org

Once the secondary amine is unmasked, it can undergo a wide range of N-functionalization reactions, including:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Quaternization of the pyrrolidine nitrogen involves its reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. This modification introduces a permanent positive charge on the nitrogen atom, which significantly alters the molecule's physical and chemical properties. nih.gov

The impact of quaternization on reactivity includes:

Increased Water Solubility: The ionic nature of the quaternary ammonium salt generally enhances solubility in polar protic solvents. nih.gov

Modified Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen is no longer available, eliminating its basicity and nucleophilicity.

Influence on Conformational Preferences: The bulky quaternary ammonium group can influence the conformational equilibrium of the pyrrolidine ring.

Application as a Phase-Transfer Catalyst: Chiral quaternary ammonium salts derived from this scaffold could potentially be explored as phase-transfer catalysts for asymmetric reactions.

Exploration of this compound and its Analogues in Organocatalysis and Ligand Design

The inherent chirality and functionality of the pyrrolidine scaffold make it a valuable core for the design of organocatalysts and chiral ligands for asymmetric synthesis. nih.govnih.gov While specific applications of this compound itself are not extensively documented, its structural motifs are present in successful catalysts and ligands.

Organocatalysis: Pyrrolidine-based organocatalysts, particularly those derived from proline, are highly effective in a variety of asymmetric transformations, such as aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.govmdpi.com The hydroxyl and ethenyl groups of the target molecule could be modified to create novel bifunctional organocatalysts. For instance, the hydroxyl group could act as a hydrogen-bond donor to activate substrates, while the pyrrolidine nitrogen acts as a Lewis base. The synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center has been achieved through organocatalytic asymmetric cascade reactions. rsc.orgnih.gov

Ligand Design: The pyrrolidine nitrogen and the oxygen of the hydroxyl group can act as a bidentate ligand for various transition metals. The ethenyl group offers a site for further modification to introduce other coordinating atoms, such as phosphorus or sulfur, leading to P,N or S,N-type ligands. Such chiral ligands are instrumental in metal-catalyzed asymmetric reactions, including hydrogenations, hydrosilylations, and cross-coupling reactions. acs.org The design of chiral ligands is a cornerstone of asymmetric catalysis, with a vast number of applications for metal complexes with chiral organic ligands. nih.gov

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for (2S,3R)-1-benzyl-2-ethenylpyrrolidin-3-ol?

  • Methodology : The compound can be synthesized via stereoselective reduction of a ketone intermediate. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic reduction with ketoreductases ensures stereocontrol at the C2 and C3 positions. Key steps include benzylation of pyrrolidin-3-ol precursors and olefin introduction via Wittig or Heck reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
  • Table 1 : Common Synthetic Steps

StepReagents/ConditionsTarget Intermediate
BenzylationBenzyl bromide, K₂CO₃, DMF1-Benzylpyrrolidin-3-ol
OlefinationVinyl Grignard reagent, CuI2-Ethenyl derivative

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., δ 4.2–5.0 ppm for ethenyl protons, splitting patterns for benzyl groups). 2D NMR (COSY, NOESY) resolves spatial proximity of substituents .
  • Chiral HPLC : Quantifies enantiomeric purity using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) .
  • Optical Rotation : Compare [α]D values with literature (e.g., (S)-1-benzyl-3-pyrrolidinol: [α]D²⁵ = -42.5°) .

Advanced Research Questions

Q. How can stereochemical inconsistencies in biological activity data be resolved?

  • Methodology :

  • Comparative Assays : Test both (2S,3R) and (2R,3S) enantiomers in bioactivity assays (e.g., enzyme inhibition). For instance, in pyrrolidine-based oxadiazole derivatives, the (3R)-configuration showed 10-fold higher activity than (3S) against viral targets .
  • Molecular Docking : Use software like AutoDock Vina to model enantiomer interactions with binding pockets. Focus on hydrogen bonding (C3-OH) and π-stacking (benzyl group) .

Q. What experimental strategies mitigate sample degradation during long-term studies?

  • Methodology :

  • Stabilization : Store samples under inert atmosphere (Argon) at -20°C to prevent oxidation of the ethenyl group.
  • Real-Time Monitoring : Use LC-MS to track degradation products (e.g., epoxidation of the ethenyl group). Adjust pH to 6–7 to minimize acid/base-catalyzed reactions .
    • Table 2 : Degradation Pathways and Mitigation
Degradation TypeDetection MethodPrevention Strategy
OxidationLC-MS (m/z +16)Antioxidants (BHT)
Hydrolysis¹H NMR (disappearance of ethenyl peaks)Anhydrous storage

Q. How do solvent polarity and temperature affect NMR data interpretation?

  • Methodology :

  • VT-NMR : Conduct experiments from 25°C to -40°C to identify rotameric equilibria (e.g., benzyl group rotation).
  • Solvent Screening : Compare DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) to assess hydrogen bonding effects. For example, C3-OH proton shifts upfield by 0.5 ppm in DMSO due to hydrogen bonding .

Data Contradiction Analysis

Q. Why might optical rotation values conflict between batches?

  • Methodology :

  • Chiral Impurity Analysis : Use chiral HPLC to detect trace enantiomers. Even 1% impurity can alter [α]D significantly.
  • Crystallography : Resolve absolute configuration via X-ray diffraction. For pyrrolidine derivatives, heavy atoms (e.g., Br) enhance anomalous scattering .

Q. How to address discrepancies in biological assay reproducibility?

  • Methodology :

  • Strict Condition Control : Standardize assay parameters (pH, temperature, solvent). For example, DMSO concentration >1% may denature proteins, skewing results.
  • Positive Controls : Include known inhibitors (e.g., (3R)-1-phenylethyl derivatives) to validate assay sensitivity .

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